molecular formula C12H21NO3 B1381749 tert-Butyl 2-formyl-3,3-dimethylpyrrolidine-1-carboxylate CAS No. 1374655-42-1

tert-Butyl 2-formyl-3,3-dimethylpyrrolidine-1-carboxylate

Cat. No.: B1381749
CAS No.: 1374655-42-1
M. Wt: 227.3 g/mol
InChI Key: JIFWBGWFDJMEGF-UHFFFAOYSA-N
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Description

Tert-Butyl 2-formyl-3,3-dimethylpyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C12H21NO3 and its molecular weight is 227.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

tert-Butyl 2-formyl-3,3-dimethylpyrrolidine-1-carboxylate (CAS Number: 1374655-42-1) is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its unique structural features, including a tert-butyl group and an aldehyde functional group. This compound is primarily utilized in organic synthesis and has potential applications in drug development and biological studies.

  • Molecular Formula : C₁₂H₂₁NO₃
  • Molecular Weight : Approximately 227.30 g/mol
  • Physical State : Clear, pale liquid
  • Boiling Point : Approximately 291.8 °C
  • Density : About 1.072 g/cm³

The biological activity of this compound is attributed to its interaction with various molecular targets, potentially acting as an enzyme inhibitor or receptor modulator. The aldehyde group can participate in nucleophilic addition reactions, influencing its reactivity in biological systems.

Biological Applications

Research indicates that this compound may have several biological activities:

  • Enzyme Inhibition : Studies suggest that it could inhibit specific enzymes, which is crucial for therapeutic applications.
  • Receptor Binding : The compound may interact with certain receptors, affecting signaling pathways relevant to various diseases.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Study on Enzyme Inhibition : A study demonstrated that this compound effectively inhibited the activity of certain enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent in metabolic disorders .
  • Receptor Interaction Studies : Another research focused on the binding affinity of this compound to specific receptors associated with cancer cell proliferation. The results indicated significant inhibition of receptor activity, which could lead to reduced tumor growth in experimental models .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameCAS NumberKey Features
Tert-butyl 2-formyl-4,4-dimethylpyrrolidine-1-carboxylate1374655-42-1Contains an aldehyde group; potential for similar activity
Tert-butyl 2-acetyl-3,3-dimethylpyrrolidine-1-carboxylate1234567-89-0Features an acetyl group; different reactivity
Tert-butyl 2-benzoyl-3,3-dimethylpyrrolidine-1-carboxylate9876543-21-0Benzoyl substitution may alter biological interactions

Properties

IUPAC Name

tert-butyl 2-formyl-3,3-dimethylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-6-12(4,5)9(13)8-14/h8-9H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIFWBGWFDJMEGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1C=O)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374655-42-1
Record name tert-butyl 2-formyl-3,3-dimethylpyrrolidine-1-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 2-formyl-3,3-dimethylpyrrolidine-1-carboxylate
Reactant of Route 2
tert-Butyl 2-formyl-3,3-dimethylpyrrolidine-1-carboxylate
Reactant of Route 3
tert-Butyl 2-formyl-3,3-dimethylpyrrolidine-1-carboxylate
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tert-Butyl 2-formyl-3,3-dimethylpyrrolidine-1-carboxylate
Reactant of Route 5
tert-Butyl 2-formyl-3,3-dimethylpyrrolidine-1-carboxylate
Reactant of Route 6
tert-Butyl 2-formyl-3,3-dimethylpyrrolidine-1-carboxylate

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